

Structure-Activity Relationship (SAR) of N-Substituted Piperidine-2-Carboxamides: A Comparative Guide

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Compound of Interest

Compound Name:	<i>(2R)-N-propylpiperidine-2-carboxamide</i>
CAS No.:	1604368-79-7
Cat. No.:	B1437539

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Executive Summary

The N-substituted piperidine-2-carboxamides (specifically the 2',6'-pipecoloxylidide class) represent a foundational pillar in regional anesthesia and pain management[1]. By systematically altering the N-alkyl chain length and the stereochemistry at the C2 position of the piperidine ring, drug developers have drastically manipulated the physicochemical properties of these molecules. This guide objectively compares three major analogs—Mepivacaine, Ropivacaine, and Bupivacaine—to illustrate how targeted structural modifications influence lipophilicity, voltage-gated sodium channel (Nav) affinity, and the critical balance between anesthetic potency and cardiotoxicity[2].

Mechanistic SAR: Alkyl Chain Length & Lipophilicity

The primary driver of both potency and toxicity in pipecoloxylidides is the length of the N-alkyl substituent. The mechanism of action requires the uncharged (base) form of the molecule to partition through the lipophilic neuronal membrane, after which it re-ionizes in the intracellular

space to bind the internal vestibule of the voltage-gated sodium channel (Nav1.8 in nerves, Nav1.5 in the heart)[3].

- Mepivacaine (N-Methyl): The short methyl chain results in low lipophilicity. It penetrates tissues rapidly but dissociates quickly, leading to a moderate duration of action and low systemic toxicity[3].
- Ropivacaine (N-Propyl): The intermediate propyl chain provides a "Goldilocks" partition coefficient. It is highly effective for sensory block (C-fibers) while sparing motor function (A-fibers) to a greater degree than bupivacaine, and it exhibits a wider therapeutic index regarding cardiac toxicity[4].
- Bupivacaine (N-Butyl): The extended butyl chain maximizes lipophilicity. While this guarantees profound, long-lasting anesthesia, it also causes the molecule to bind avidly to cardiac Nav1.5 channels. During diastole, bupivacaine dissociates too slowly, leading to a cumulative, "use-dependent" block that can trigger refractory ventricular fibrillation[2].

Quantitative Physicochemical & Pharmacodynamic Comparison

Property / Metric	Mepivacaine	Ropivacaine	Bupivacaine
N-Alkyl Substituent	Methyl (-CH ₃)	Propyl (-C ₃ H ₇)	Butyl (-C ₄ H ₉)
Stereochemistry	Racemic	Pure S(-)-enantiomer	Racemic
LogP (pH 7.4)	1.32	2.06	2.54
pKa	7.7	8.1	8.1
Protein Binding	~77%	~94%	~95%
hNav1.5 IC ₅₀ (Tonic Block)	> 500 μM	322.2 ± 29.9 μM	69.5 ± 8.2 μM
Relative Cardiotoxicity	Low	Moderate	High

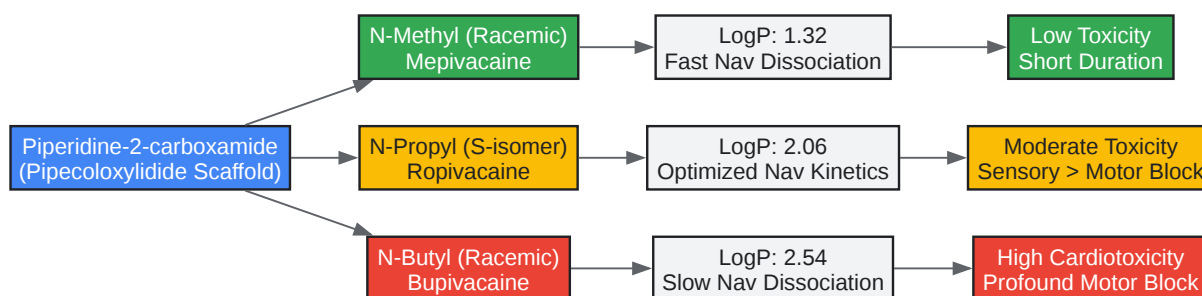
(Data synthesized from FDA labeling and in vitro electrophysiological assays[4][5][6][7].)

Stereochemistry: The S-Enantiomer Advantage

Pipecoloxylidides possess a chiral center at the C2 position of the piperidine ring. Historically, mepivacaine and bupivacaine were formulated as racemic mixtures[1]. However, severe cardiotoxic events associated with accidental intravascular injection of bupivacaine forced a re-evaluation of its stereochemistry.

In vitro patch-clamp studies revealed that the R(+)-enantiomer binds more tenaciously to the cardiac Nav1.5 channel than the S(-)-enantiomer. The S(-)-enantiomer dissociates significantly faster during the diastolic phase of the cardiac cycle, preventing the lethal accumulation of blocked channels[2]. This field-proven insight led to the purposeful engineering of Ropivacaine (formulated exclusively as the S-enantiomer) and Levobupivacaine, drastically reducing the risk of Local Anesthetic Systemic Toxicity (LAST) without sacrificing analgesic efficacy[4].

SAR Logic & Pharmacological Pathway Visualization



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SAR Logic Tree: Impact of N-alkyl chain length and stereochemistry on lipophilicity and toxicity.

Experimental Methodologies

To objectively validate the SAR claims above, two self-validating experimental workflows are required. The first quantifies the molecular target affinity (Nav1.5), while the second evaluates

the macroscopic physiological rescue mechanism.

Protocol 1: In Vitro Patch-Clamp Electrophysiology for Nav1.5 Kinetics

Causality: To prove that bupivacaine's toxicity is driven by "use-dependent block" (trapping in the open channel during tachycardia), we must stimulate Nav1.5-expressing cells at varying frequencies. A higher block fraction at higher frequencies confirms the mechanism[5].

Self-Validation: The protocol utilizes a baseline stabilization phase and a terminal washout phase. If currents do not return to >90% of baseline during washout, the data is discarded to rule out cell death or membrane leak.

- **Cell Preparation:** Culture HEK-293 cells stably expressing the human Nav1.5 α -subunit.
- **Configuration:** Establish the whole-cell patch-clamp configuration. Maintain cells at a holding potential of -90 mV.
- **Baseline Recording:** Apply 20 ms depolarizing test pulses to -10 mV at 0.1 Hz until the peak inward sodium current stabilizes ($\pm 5\%$ variance over 3 minutes).
- **Tonic Block Assessment:** Perfuse the test compound (e.g., 50 μ M Bupivacaine) at 0.1 Hz. Record the fractional reduction in peak current to calculate the resting IC_{50} .
- **Use-Dependent Block Assessment:** Shift the stimulation frequency to 1 Hz (simulating 60 bpm) and then to 3 Hz (simulating 180 bpm tachycardia) for 100 pulses each. Measure the cumulative decline in current. Result: Bupivacaine will show severe cumulative block at 3 Hz compared to ropivacaine.
- **Washout:** Perfuse with standard extracellular solution for 5 minutes to validate reversibility.

Protocol 2: Ex Vivo Lipid Emulsion Rescue (Lipid Sink) Assay

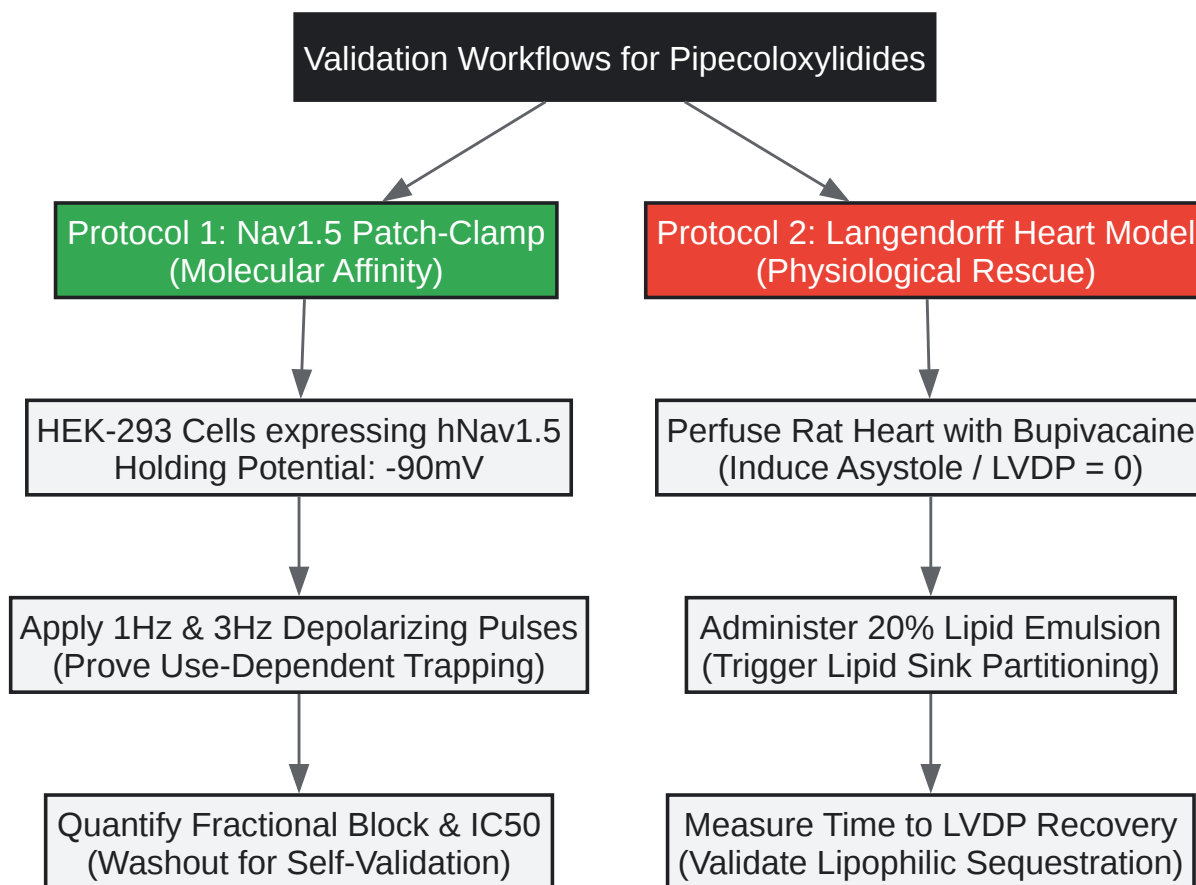
Causality: The "Lipid Sink" theory posits that administering an intravenous lipid emulsion (Intralipid) creates an intravascular lipid compartment that sequesters highly lipophilic drugs (like bupivacaine, LogP 2.54), pulling them off the cardiac Nav1.5 channels[6].

Self-Validation: Utilizing an isolated Langendorff rat heart model removes systemic hepatic metabolism and

neurogenic compensatory mechanisms. Any recovery in contractility is purely driven by the physicochemical partitioning of the drug into the lipid emulsion.

- Heart Isolation: Excise a rat heart and immediately mount it on a Langendorff perfusion apparatus. Perfuse with oxygenated Krebs-Henseleit buffer at 37°C.
- Baseline Monitoring: Insert a balloon into the left ventricle to continuously record Left Ventricular Developed Pressure (LVDP) and heart rate via ECG. Stabilize for 20 minutes.
- Asystole Induction: Perfuse the heart with 50 μ M bupivacaine until complete asystole is achieved (LVDP = 0 mmHg).
- Lipid Rescue Phase: Switch the perfusate to a buffer containing 20% lipid emulsion (Intralipid) minus the local anesthetic.
- Quantification: Measure the time to first contraction and the time to 80% LVDP recovery. Result: Bupivacaine (highly lipophilic) is rapidly sequestered by the lipid sink, restoring contractility, whereas mepivacaine (less lipophilic) shows negligible response to lipid rescue.

Experimental Workflow Visualization



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Experimental workflows for quantifying Nav1.5 kinetics and validating lipid emulsion rescue.

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